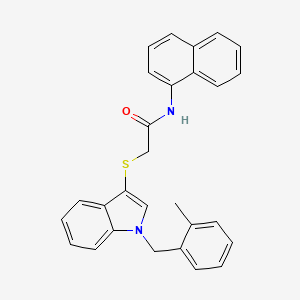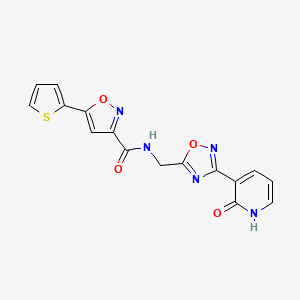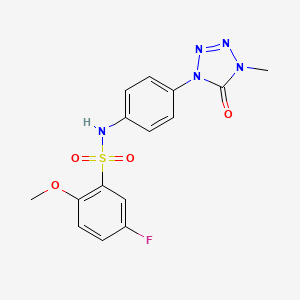
4-(4-Chlorophenyl)-2-piperazinyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-2-piperazinyl-1,3-thiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazole derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorophenyl)-2-piperazinyl-1,3-thiazole is not fully understood. However, it has been suggested that this compound acts as a selective serotonin reuptake inhibitor (SSRI), which means that it inhibits the reuptake of serotonin in the brain. This results in increased levels of serotonin, which is a neurotransmitter that plays a crucial role in regulating mood, anxiety, and other physiological functions.
Biochemical and Physiological Effects:
4-(4-Chlorophenyl)-2-piperazinyl-1,3-thiazole has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of serotonin in the brain, which can lead to improved mood and decreased anxiety. This compound has also been shown to have anti-inflammatory and antioxidant properties, which can help in the treatment of various diseases. Additionally, it has been reported to have analgesic effects, which can help in the management of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 4-(4-Chlorophenyl)-2-piperazinyl-1,3-thiazole in lab experiments is its high potency and selectivity. This makes it an ideal compound for studying the mechanism of action and potential therapeutic applications. However, one of the limitations of this compound is its potential toxicity, which can make it challenging to study in vivo.
Direcciones Futuras
There are several future directions for the study of 4-(4-Chlorophenyl)-2-piperazinyl-1,3-thiazole. One of the areas that require further investigation is the mechanism of action of this compound. Understanding how it works at the molecular level can help in the development of more effective drugs. Additionally, more studies are needed to investigate its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Finally, further research is required to determine the safety and toxicity of this compound in vivo.
Conclusion:
In conclusion, 4-(4-Chlorophenyl)-2-piperazinyl-1,3-thiazole is a thiazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully understand the potential of this compound in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 4-(4-Chlorophenyl)-2-piperazinyl-1,3-thiazole can be achieved through various methods. One of the commonly used methods involves the reaction of 4-chloroaniline with piperazine in the presence of a base to form 4-(4-chlorophenyl)piperazine. This intermediate is then reacted with carbon disulfide and sodium hydroxide to form the thiazole derivative. Other methods involve the use of different reagents and catalysts to achieve the same product.
Aplicaciones Científicas De Investigación
4-(4-Chlorophenyl)-2-piperazinyl-1,3-thiazole has been studied for its potential applications in various fields of scientific research. One of its significant applications is in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has also been studied for its potential use as an antidepressant and anxiolytic agent.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-2-piperazin-1-yl-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3S/c14-11-3-1-10(2-4-11)12-9-18-13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNVMNWUAPQMNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2354180.png)
![ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2354182.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2354184.png)

![7-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2354187.png)
![2-(benzo[d]thiazol-2-ylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2354190.png)
![Tert-butyl 2-[(4-methoxyphenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B2354191.png)

![methyl 4-[[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2354194.png)